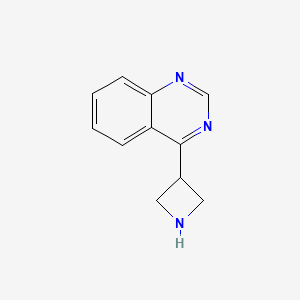

4-(Azetidin-3-yl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

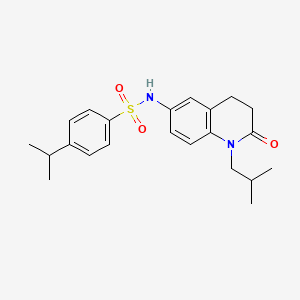

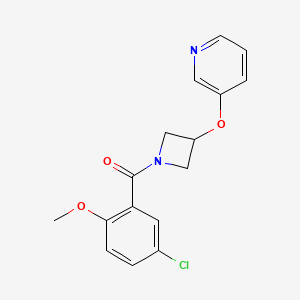

4-(Azetidin-3-yl)quinazoline is a chemical compound with the CAS Number: 2160312-50-3 . It has a molecular weight of 185.23 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . Synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Diels-Alder reaction involving the coupling of imine and electron-rich alkene has become a powerful tool for the synthesis of quinazoline derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Quinazoline derivatives have been used in various chemical reactions. For instance, they have been used in Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . These reactions have been used to synthesize a variety of quinazoline compounds with different biological activities .Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.23 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Applications

Quinazoline derivatives bearing azetidinones scaffolds have demonstrated significant anti-inflammatory and analgesic activities. The synthesis of these derivatives involves a series of chemical reactions, leading to compounds that have shown considerable efficacy in reducing inflammation and pain in experimental models. Notably, certain quinazoline derivatives outperformed control groups in tests, indicating their potential as therapeutic agents for inflammation and pain management (Gupta & Mishra, 2016).

Antimicrobial Activity

Azetidinone, imidazolidinone, and tetrazole incorporating quinazolin-4(3H)-ones have been synthesized and evaluated for their antimicrobial properties. This research highlights the synthesis process starting from basic compounds to more complex derivatives that exhibit significant actions against bacterial and fungal strains. Such findings suggest these compounds could be developed as antimicrobial agents, providing a basis for further pharmaceutical applications (Sahib, 2018).

Anticancer Activity

The exploration of quinazoline derivatives as anticancer agents has been a significant area of research. These compounds have been synthesized and evaluated for their ability to inhibit various cancer cell lines. Notably, some quinazoline derivatives have shown promising results in vitro, indicating their potential as anticancer drugs. Such studies involve detailed synthesis procedures, characterization, and evaluation of biological activities, contributing to the development of new therapeutic agents for cancer treatment (Kumar & Rajput, 2009).

Antiparkinsonian Activity

Quinazolinone derivatives have also been investigated for their antiparkinsonian properties. Through the synthesis of novel compounds, researchers have identified specific derivatives that exhibit significant activity against Parkinson's disease models. This research provides insights into the potential use of quinazoline derivatives in the treatment of neurological disorders, expanding the therapeutic applications of these compounds (Kumar, Kaur, & Kumar, 2012).

Wirkmechanismus

Target of Action

Quinazoline derivatives, which include 4-(azetidin-3-yl)quinazoline, have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation in bacteria such as pseudomonas aeruginosa . This suggests that this compound may interact with its targets to prevent the formation of biofilms, thereby inhibiting bacterial growth.

Biochemical Pathways

It is known that quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may affect pathways related to biofilm formation and bacterial virulence.

Pharmacokinetics

Quinazoline derivatives are generally known for their broad range of pharmacological activities , which suggests that they may have favorable ADME properties.

Result of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may have similar effects.

Action Environment

The broad-spectrum antimicrobial activity of quinazoline derivatives suggests that they may be effective in a variety of environments .

Zukünftige Richtungen

Quinazoline derivatives, including 4-(Azetidin-3-yl)quinazoline, have potential therapeutic applications. They are being designed and synthesized as potential drugs of anticancer potency . Furthermore, quinazolinone and quinazoline derivatives are being explored for their potential in treating various diseases .

Eigenschaften

IUPAC Name |

4-(azetidin-3-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZODHQXSPEMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2636502.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)

![7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2636506.png)

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)

![N-[1-(Oxan-4-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2636513.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(dimethylamino)benzamide](/img/structure/B2636516.png)

![N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2636517.png)